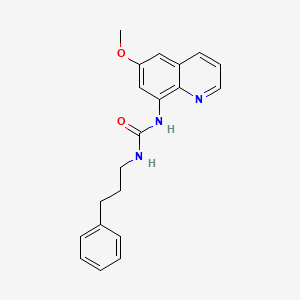

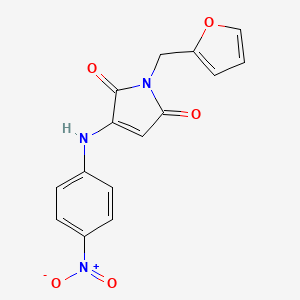

![molecular formula C25H22N6O B2766702 N6-benzyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955338-04-2](/img/structure/B2766702.png)

N6-benzyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N6-benzyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of this compound was characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,3-dielectrophilic component with urea derivative in the presence of K2CO3 .Applications De Recherche Scientifique

Synthetic Chemistry and Molecular Structures

The synthesis of highly substituted pyrimidines, such as those related to N6-benzyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, involves concise and efficient methodologies that yield complex molecules with potential applications in medicinal chemistry and materials science. For example, Cobo et al. (2018) developed a synthetic sequence for 6-benzimidazolyl-5-nitrosopyrimidines, demonstrating the versatility of pyrimidine derivatives in constructing complex molecular architectures with significant electronic polarization within the substituted pyrimidine system. These molecular structures are linked through various hydrogen bonds, forming centrosymmetric aggregates and complex sheets, which could be of interest in materials science for developing new molecular materials with specific properties (Cobo et al., 2018).

Antimicrobial Applications

Heterocyclic compounds containing pyrimidine derivatives have shown promising antimicrobial activities. El‐Wahab et al. (2015) investigated the antimicrobial activity of pyrimidine derivative-based compounds when incorporated into polyurethane varnishes and printing ink pastes. Their study demonstrated very good antimicrobial effects against different microbial strains, indicating the potential of these compounds in creating antimicrobial coatings and inks (El‐Wahab et al., 2015).

Anticancer Activity

Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activities. Singla et al. (2017) designed pyrazolo[3,4-d]pyrimidine compounds with varying substituents at the C4 and C6 positions, which exhibited potent and broad-spectrum anticancer activities against a panel of 60 human cancer cell lines. This study highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as lead compounds for developing new anticancer therapies (Singla et al., 2017).

Mécanisme D'action

Target of Action

The primary target of N6-benzyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal progression of the cell cycle, leading to the inhibition of cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This results in the arrest of the cell cycle, preventing the replication of DNA and the division of cells . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .

Result of Action

The result of the compound’s action is the significant inhibition of cell growth . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48 to 90 nM .

Propriétés

IUPAC Name |

6-N-benzyl-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O/c1-32-21-14-8-11-19(15-21)28-23-22-17-27-31(20-12-6-3-7-13-20)24(22)30-25(29-23)26-16-18-9-4-2-5-10-18/h2-15,17H,16H2,1H3,(H2,26,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXMAWFCZHOUJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

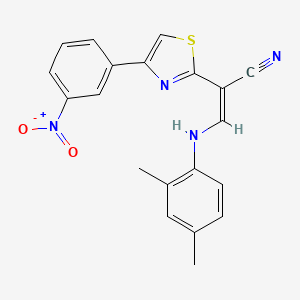

![3-(5-Formylimidazo[2,1-b][1,3]thiazol-6-yl)benzenecarbonitrile](/img/structure/B2766620.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2766621.png)

![2-methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2766626.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2766628.png)

![3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2766630.png)

![2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate)](/img/no-structure.png)

![N-[5-Methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-3-yl]prop-2-enamide](/img/structure/B2766639.png)

![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2766642.png)